molecular formula C6H7F3O3 B13924991 5-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid

5-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B13924991
M. Wt: 184.11 g/mol
InChI Key: WHHRWMBQEZESLJ-UHFFFAOYSA-N
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Description

Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid is a fluorinated organic compound that belongs to the class of heterocyclic compounds It features a furan ring with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the furan ring can participate in various interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-5-(trifluoromethyl)-2-furancarboxylic acid: Similar structure but with a different position of the trifluoromethyl group.

    Tetrahydro-5-(difluoromethyl)-3-furancarboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

    Tetrahydro-5-(trifluoromethyl)-3-thiophenecarboxylic acid: Features a thiophene ring instead of a furan ring.

Uniqueness

Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

5-(trifluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-1-3(2-12-4)5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

WHHRWMBQEZESLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C(F)(F)F)C(=O)O

Origin of Product

United States

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